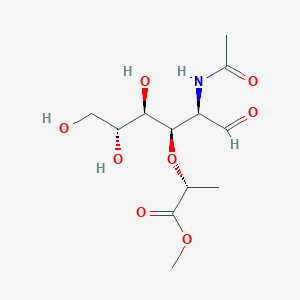

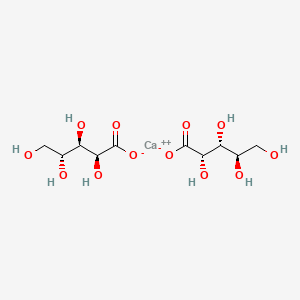

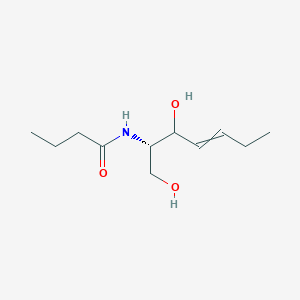

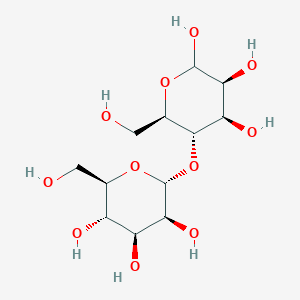

4-O-(a-D-Mannopyranosyl)-D-mannose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

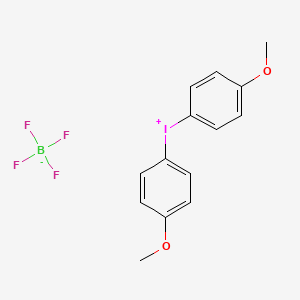

The synthesis of 4-O-(α-D-Mannopyranosyl)-D-mannose involves the fusion of 1,2,3,4-tetra-O-acetyl-α-D-mannopyranose with a catalytic amount of toluene-p-sulphonic acid, leading to the formation of the disaccharide after deacetylation. Notably, this process does not yield β-D-linked disaccharides, indicating a specificity for α-linkages in the synthesis. Higher oligomers and a D-mannan primarily comprising an α-(1→6)-linkage were observed under different catalytic conditions, highlighting the synthesis's versatility for producing various glycosidic linkages (O'Brien, Lee, O'Colla, & Egan, 1974).

Aplicaciones Científicas De Investigación

In addition, marine fungi, which produce a variety of structurally diverse bioactive metabolites, have been studied for their antioxidant properties . These antioxidants can inactivate reactive oxygen and nitrogen species, preventing the onset of several degenerative diseases including cancer, autoimmune disorders, cardiovascular and neurodegenerative diseases .

-

Biosurfactants and Bioemulsifiers in Biomedical and Related Applications

- These compounds exhibit surface activities at interfaces due to the presence of both hydrophilic and hydrophobic moieties within the same molecule .

- They can reduce surface and interfacial tension at gas-liquid-solid interfaces, leading to the formation of more stable emulsions .

- Their diverse functional properties, such as emulsification, wetting, foaming, cleansing, phase separation, surface activity, and reduction in viscosity of heavy liquids, make them suitable for many industrial and domestic application purposes .

-

Food Processing with α-l-Arabinofuranosidase

- α-l-Arabinofuranosidase is a potential enzyme for the food industry .

- It functions synergistically with other hemicellulases .

- It is used for improving bread quality, for wine flavor, for clarification of fruit juices, as a supplement for feedstock for enhancing digestion, in the production of medicinal compounds, and in the production of oligosaccharide and modification of their side chains .

Safety And Hazards

The specific safety and hazards associated with “4-O-(a-D-Mannopyranosyl)-D-mannose” are not detailed in the available resources. However, it is advised that it should be used for research and development purposes only, and not for medicinal or household use4.

Direcciones Futuras

The future directions of “4-O-(a-D-Mannopyranosyl)-D-mannose” are not explicitly mentioned in the available resources. However, given its importance in the biomedicine industry, it is likely to continue to be a focus of research and development1.

Propiedades

IUPAC Name |

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8+,9+,10-,11?,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBGYTABKSRVRQ-VQCGNKTKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@@H]2[C@H](OC([C@H]([C@H]2O)O)O)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-O-(a-D-Mannopyranosyl)-D-mannose | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.